10H-Phenothiazine, 3-bromo-10-hexyl-
Description
Significance of Phenothiazine (B1677639) Core in Contemporary Materials Chemistry
The phenothiazine core is a sulfur- and nitrogen-containing heterocyclic compound that has garnered significant interest in contemporary materials chemistry. researchgate.netnih.govresearchgate.netubbcluj.ro Its unique butterfly-shaped, non-planar structure helps to suppress intermolecular aggregation, a desirable trait for maintaining the performance of organic electronic devices. rsc.orgbohrium.com The electron-rich nature of the sulfur and nitrogen atoms makes phenothiazine a potent electron donor, a property that is fundamental to its application in a variety of optoelectronic devices. researchgate.netrsc.orgbohrium.comrsc.org
Phenothiazine-based materials are noted for their intriguing optoelectronic properties, cost-effectiveness, and the ease with which they can be functionalized. researchgate.netresearchgate.netubbcluj.ronih.gov These characteristics have led to their successful integration into organic solar cells, organic light-emitting diodes (OLEDs), and perovskite solar cells. researchgate.netresearchgate.net The versatility of the phenothiazine scaffold allows for the development of a wide array of derivatives with tunable properties, making it a valuable component in the design of next-generation electronic materials. researchgate.netnih.govresearchgate.net
The Role of Structural Modifications in Modulating Optoelectronic Properties of Phenothiazine Derivatives (e.g., N-alkylation, halogenation)
The optoelectronic properties of phenothiazine derivatives can be precisely controlled through strategic structural modifications, such as N-alkylation and halogenation. researchgate.netresearchgate.netnih.gov These modifications influence the molecule's frontier energy levels, charge carrier mobility, and light absorption and emission characteristics. researchgate.net
N-alkylation , the addition of an alkyl chain to the nitrogen atom at the 10-position, is a common strategy to enhance the solubility and processability of phenothiazine derivatives. nih.gov The introduction of a hexyl group, for instance, has been shown to be beneficial in optimizing the performance of phenothiazine-based dyes in dye-sensitized solar cells (DSSCs). researchgate.net
Halogenation , particularly at the 3- and 7-positions of the phenothiazine ring, is a critical step in creating precursors for further chemical transformations. guidechem.com The introduction of a bromine atom, for example, provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura reaction. ubbcluj.ronih.govnih.govresearchgate.net This allows for the straightforward construction of more complex π-conjugated systems by linking the phenothiazine core to other aromatic or heteroaromatic units. ubbcluj.ro This ability to systematically build larger molecular architectures is essential for the development of materials with tailored electronic and optical properties for specific applications. researchgate.netresearchgate.net
Overview of 10H-Phenothiazine, 3-bromo-10-hexyl- as a Key Intermediate in Chemical Synthesis
10H-Phenothiazine, 3-bromo-10-hexyl- is a pivotal intermediate in the synthesis of advanced functional materials. This compound combines two key structural features discussed previously: an N-hexyl group and a bromine atom at the 3-position. The hexyl group enhances solubility, while the bromo group serves as a versatile handle for constructing more elaborate molecular structures through cross-coupling reactions. ubbcluj.rorsc.org
The synthesis of this intermediate can be envisioned through two primary routes: the N-alkylation of 3-bromo-10H-phenothiazine with a hexyl halide, or the bromination of 10-hexyl-10H-phenothiazine. The resulting 3-bromo-10-hexyl-10H-phenothiazine can then be utilized in palladium-catalyzed reactions, such as the Suzuki coupling, to introduce a variety of aryl or heteroaryl substituents at the 3-position. ubbcluj.rorsc.org
This synthetic strategy is exemplified in the creation of organic dyes for DSSCs, where the 3-position can be functionalized with an electron-accepting group, while another functional group can be introduced at the 7-position to create a donor-π-acceptor (D-π-A) structure. researchgate.netnih.gov The ability to selectively functionalize the phenothiazine core via intermediates like 3-bromo-10-hexyl-10H-phenothiazine is crucial for the rational design of high-performance organic electronic materials. rsc.org For example, a derivative, 3-Bromo-10-hexyl-7-(naphthalen-2-yl)-10H-phenothiazine, has been synthesized using a Suzuki coupling reaction, highlighting the utility of the bromo-hexyl-phenothiazine precursor. rsc.org
Below is a table summarizing the key properties and role of this important intermediate.
| Property | Description |
| Molecular Formula | C₁₈H₂₀BrNS |
| Key Functional Groups | N-hexyl chain, Bromo group at C-3 |
| Primary Role | Synthetic Intermediate |
| Key Reactions | Suzuki Coupling, and other Palladium-catalyzed cross-coupling reactions |
| Resulting Structures | Donor-π-Acceptor dyes, complex conjugated molecules |
| Applications of Derivatives | Dye-Sensitized Solar Cells (DSSCs), Organic Electronics |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-10-hexylphenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNS/c1-2-3-4-7-12-20-15-8-5-6-9-17(15)21-18-13-14(19)10-11-16(18)20/h5-6,8-11,13H,2-4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCYEJPCJCXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471216 | |
| Record name | 10H-Phenothiazine, 3-bromo-10-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312924-92-8 | |
| Record name | 10H-Phenothiazine, 3-bromo-10-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 10h Phenothiazine, 3 Bromo 10 Hexyl and Advanced Derivatives
Preparation of 3-Bromo-10H-phenothiazine Precursors
The initial step in the synthesis of the target compound involves the regioselective introduction of a bromine atom at the 3-position of the 10H-phenothiazine core. This is typically achieved through electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions dictates the selectivity and yield of the desired product.
Regioselective Electrophilic Bromination Strategies (e.g., N-Bromosuccinimide, Bromine)
The phenothiazine (B1677639) ring system is activated towards electrophilic substitution, with the 3, 7, 1, and 9 positions being the most reactive. Achieving regioselectivity for the 3-position requires careful control of the reaction parameters.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds. nih.govorganic-chemistry.org In the case of N-alkylated phenothiazines, NBS can provide high yields of the brominated product. For instance, the bromination of a 10-substituted phenothiazine-3-carbaldehyde with NBS in dichloromethane (B109758) at elevated temperatures has been reported to proceed with excellent yield. mdpi.com While direct bromination of 10H-phenothiazine at the 3-position with NBS can be challenging to control, its use with substituted phenothiazines highlights its utility in achieving regioselectivity. The reaction typically proceeds via an electrophilic attack of a bromonium ion equivalent, generated from NBS, on the electron-rich phenothiazine ring.
Bromine (Br₂) in a suitable solvent is another common method for the bromination of phenothiazines. The reaction of 10H-phenothiazine with bromine in glacial acetic acid at room temperature can lead to the formation of 3,7-dibromo-10H-phenothiazine in good yields. lew.roresearchgate.net To obtain the mono-brominated product, careful stoichiometry and reaction time control are crucial. The mechanism involves the polarization of the Br-Br bond by the solvent, followed by the electrophilic attack on the aromatic ring.
Table 1: Regioselective Electrophilic Bromination of Phenothiazine Derivatives
| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 10H-Phenothiazine | Bromine (Br₂) | Glacial Acetic Acid | Room temperature, overnight | 3,7-Dibromo-10H-phenothiazine | Good | lew.roresearchgate.net |
| 10-(2-ethylhexyl)-10H-phenothiazine-3-carbaldehyde | Bromine (Br₂) | Acetic Acid/Dichloromethane | Ice bath to room temperature, 24h | 7-Bromo-10-(2-ethylhexyl)-10H-phenothiazine-3-carbaldehyde | Not specified | rsc.org |
| 10-Substituted phenothiazine carbaldehyde | N-Bromosuccinimide (NBS) | Dichloromethane | 50 °C, 15h | 7-Bromo-10-substituted phenothiazine-3-carbaldehyde | 98% | mdpi.com |
N-Alkylation Protocols for Hexyl Moiety Introduction
The introduction of a hexyl group at the nitrogen atom of the phenothiazine ring is a crucial step in modifying the solubility and electronic properties of the molecule. This is typically achieved through N-alkylation, which involves the deprotonation of the N-H group followed by a nucleophilic substitution reaction.
Deprotonation and Nucleophilic Substitution Routes
The N-H proton of 3-bromo-10H-phenothiazine is weakly acidic and can be removed by a variety of bases to generate a nucleophilic phenothiazide anion. This anion then readily reacts with an alkylating agent, such as 1-bromohexane, in a nucleophilic substitution reaction to form the desired N-alkylated product.
Commonly used bases for this transformation include sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), and potassium carbonate (K₂CO₃). The choice of base and solvent is critical for the success of the reaction. Stronger bases like NaH are often used in anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to ensure complete deprotonation. nih.gov Milder bases like NaOH and K₂CO₃ can also be effective, often in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or in the presence of a phase-transfer catalyst. researchgate.netrsc.org The use of copper powder as a catalyst has also been reported to facilitate the N-alkylation with dibromoalkanes in the presence of potassium carbonate. researchgate.net
Table 2: N-Alkylation of Phenothiazine Derivatives
| Starting Material | Alkylating Agent | Base | Solvent/Catalyst | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 10H-Phenothiazine | 3-Bromooctane | Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | Not specified | 10-(Octan-3-yl)-10H-phenothiazine | 67% | rsc.org |
| 10H-Phenothiazine | 1,6-Dibromohexane | Potassium Carbonate (K₂CO₃) | Copper powder | 150-170 °C, 5h | 10-(6-Bromohexyl)-10H-phenothiazine | Not specified | researchgate.net |
| 10H-Phenothiazine | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux, overnight | 5,5-Dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 58% | nih.gov |
Advanced Synthetic Transformations Utilizing 3-Bromo-10-hexyl-10H-phenothiazine
The presence of the bromine atom at the 3-position of 10-hexyl-10H-phenothiazine opens up a vast array of possibilities for further functionalization through various cross-coupling reactions. These transformations are instrumental in creating extended π-conjugated systems, including aryl-substituted phenothiazines and oligophenothiazine architectures.
Cross-Coupling Reactions for Aryl-Substituted Phenothiazines (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org In the context of phenothiazine chemistry, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The reaction typically involves the coupling of the 3-bromo-10-hexyl-10H-phenothiazine with an organoboron reagent, such as an arylboronic acid or arylboronic ester, in the presence of a palladium catalyst and a base. nih.gov
The choice of the palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that enhance the catalytic activity. A variety of bases, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄), are used to facilitate the transmetalation step. The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, DMF, or 1,4-dioxane) and water.
Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | Potassium Hydroxide (KOH) | H₂O/2-propanol | 82 °C, 0.5h | Biphenyl | Good | nih.gov |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/Ln coordination polymer | Potassium Carbonate (K₂CO₃) | Toluene | 95 °C | 4-Acetylbiphenyl | Good | researchgate.net |
| Aryl bromides | Phenylboronic acid | Palladium complexes with salicylaldehyde (B1680747) thiosemicarbazones | Sodium Carbonate (Na₂CO₃) | DMF/H₂O | 100 °C, 24h | Biaryls | Good | researchgate.net |
Synthesis of Oligophenothiazine Architectures
3-Bromo-10-hexyl-10H-phenothiazine serves as a key monomer for the synthesis of well-defined oligophenothiazine architectures. These materials are of great interest due to their potential applications in organic electronics. One approach to synthesizing such structures involves a pseudo five-component Sonogashira-Glaser cyclization sequence. This one-pot reaction allows for the creation of symmetrical thienyl-bridged oligophenothiazines starting from 3-bromo(oligo)phenothiazines. The oxidative conditions of the Glaser coupling step have been shown to be compatible with the oxidation-sensitive phenothiazinyl moieties.
Table 4: Synthesis of Oligophenothiazine Architectures
| Starting Material | Reaction Type | Key Reagents/Conditions | Product Architecture | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-10-hexyl-10H-phenothiazine | Pseudo five-component Sonogashira-Glaser cyclization | Sonogashira coupling followed by Glaser coupling (air as oxidant) | Symmetrical thienyl-bridged diphenothiazine | 34-54% | lew.ro |
Development of Phenothiazine-Based Macrocycles (e.g., Calix[n]phenothiazines)
Phenothiazine units can be incorporated into macrocyclic structures, such as calixarenes, to create novel host-guest systems and organic materials with distinct optoelectronic properties. researchgate.netthieme-connect.de Calix[n]phenothiazines, where 'n' is the number of repeating units (e.g., 3 or 4), have been successfully synthesized through a straightforward two-step process. researchgate.net
The synthesis begins not with a brominated precursor, but with the N-alkylation of the parent phenothiazine molecule. This initial step is followed by an acid-catalyzed cyclization with an aldehyde. researchgate.netthieme-connect.de
Synthesis of Calix[n]phenothiazines:
| Step | Precursor | Reagents | Product | Yield |
| 1. Alkylation | 10H-Phenothiazine | 1-Bromohexane | 10-Hexyl-10H-phenothiazine | Excellent |
| 2. Cyclization | 10-Hexyl-10H-phenothiazine | Paraformaldehyde, Trifluoroacetic Acid | beilstein-journals.orgCPT-Hex & rsc.orgCPT-Hex | 15% & 4% |
This table outlines the two-step synthesis for N-hexyl substituted calix beilstein-journals.org- and calix rsc.orgphenothiazines, denoted as beilstein-journals.orgCPT-Hex and rsc.orgCPT-Hex respectively. researchgate.net
The N-alkylation, specifically with 1-bromohexane, furnishes 10-Hexyl-10H-phenothiazine in excellent yield. researchgate.netthieme-connect.de This intermediate is then reacted with paraformaldehyde under acidic conditions and high dilution. This cyclooligomerization yields a mixture of macrocycles, primarily calix beilstein-journals.orgphenothiazine ( beilstein-journals.orgCPT-Hex) and calix rsc.orgphenothiazine ( rsc.orgCPT-Hex), which can be separated by chromatography. researchgate.net The resulting macrocycles possess a "chalice-like" structure and exhibit reversible redox behavior and emissive properties, making them suitable for applications in host-guest chemistry. researchgate.netthieme-connect.de For instance, N-hexyl-substituted calix beilstein-journals.orgphenothiazine has been shown to bind both ammonium (B1175870) ions and neutral guest molecules. thieme-connect.de
Derivatization for Polymerization Photoinitiator Applications
Phenothiazine derivatives have emerged as highly effective photoinitiators for free radical and cationic polymerizations, particularly for applications requiring high curing speeds and deep curing, such as in 3D printing and the synthesis of photocomposites. rsc.orgresearchgate.netresearchgate.net The core phenothiazine structure is systematically modified to enhance its light absorption properties, especially in the near-UV and visible light regions (e.g., 405 nm). rsc.orgresearchgate.net
These derivatives often function as part of multi-component photoinitiating systems. A common configuration is a three-component system comprising the phenothiazine derivative (as a photosensitizer), an amine (e.g., ethyl 4-(dimethylamino)benzoate (B8555087) or N-phenylglycine), and an iodonium (B1229267) salt (e.g., di-tert-butylphenyl iodonium hexafluorophosphate). researchgate.netacs.orgnih.gov
The derivatization of the phenothiazine scaffold allows for the fine-tuning of photochemical properties. Studies have demonstrated the synthesis and successful application of numerous new phenothiazine derivatives for initiating various types of polymerization. acs.orgnih.gov
| Photoinitiating System | Components | Application | Light Source |
| Two-Component | Phenothiazine Derivative + Iodonium Salt | Free Radical Polymerization (FRP) of acrylates; Cationic Polymerization (CP) of epoxides | LED @405 nm |
| Three-Component | Phenothiazine Derivative + Iodonium Salt + Amine | FRP of acrylates with enhanced rates | LED @405 nm |
| Sunlight Induced | Phenothiazine Derivative + EDB + Iodonium Salt | FRP of acrylate (B77674) resins | Sunlight, 405 nm & 450 nm LEDs |
This table summarizes typical multi-component photoinitiating systems based on phenothiazine derivatives and their applications in polymerization. researchgate.netresearchgate.netacs.org
These advanced photoinitiating systems demonstrate outstanding performance, achieving excellent polymerization rates and high final conversions of the reactive functional groups. researchgate.netresearchgate.net Their high efficiency under visible light and even natural sunlight opens pathways for more cost-effective, scalable, and environmentally sustainable curing applications. acs.orgnih.gov The performance of these novel systems can be significantly higher than that of commercial photoinitiators. acs.org
Electronic and Photophysical Characterization in Advanced Research
Spectroscopic Investigations of Electronic Transitions
Spectroscopic methods are fundamental in elucidating the electronic structure and excited-state dynamics of molecules. For "10H-Phenothiazine, 3-bromo-10-hexyl-", techniques such as UV-Visible absorption, fluorescence, and phosphorescence spectroscopy provide insights into its behavior upon interaction with light.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For phenothiazine (B1677639) derivatives, these transitions are typically of π-π* and n-π* character.
While specific UV-Vis absorption data for 3-bromo-10-hexyl-10H-phenothiazine is not extensively detailed in the available literature, the electronic properties can be inferred from its parent compound, 10-n-hexyl-10H-phenothiazine. The longest wavelength absorption for 10-n-hexyl-10H-phenothiazine is observed at 311 nm. ubbcluj.ro The introduction of a bromine atom at the 3-position is expected to cause a bathochromic (red) shift in the absorption spectrum due to the halogen's ability to extend the π-conjugation through its p-orbitals and its electron-withdrawing inductive effect. This modification of the electronic structure is crucial for tuning the material's properties for specific applications.
| Compound | Longest Wavelength Absorption Maximum (λmax, nm) | Solvent |
|---|---|---|
| 10-n-hexyl-10H-phenothiazine | 311 | Not Specified ubbcluj.ro |
| 10H-Phenothiazine, 3-bromo-10-hexyl- | Data not available | - |
Fluorescence spectroscopy provides information about the emissive properties of a molecule from its lowest singlet excited state (S1) to the ground state (S0). The emission wavelength and quantum yield are sensitive to the molecular structure and its environment. Phenothiazine derivatives are known to exhibit fluorescence, and the introduction of different substituents can modulate their emission color and efficiency.
Specific fluorescence data for 3-bromo-10-hexyl-10H-phenothiazine is not readily found in the reviewed literature. However, phenothiazine-based benzoxazole (B165842) derivatives have been shown to be strongly fluorescent in both solution and solid states, with emission wavelengths being highly dependent on solvent polarity, which is indicative of intramolecular charge transfer (ICT) transitions. rsc.org The presence of a bromine atom, a relatively heavy atom, could potentially influence the fluorescence properties of 3-bromo-10-hexyl-10H-phenothiazine through the heavy-atom effect, which can promote intersystem crossing to the triplet state and thus affect the fluorescence quantum yield.
Phosphorescence is the emission of light from a triplet excited state (T1) to the singlet ground state (S0). This process is spin-forbidden, resulting in longer emission lifetimes compared to fluorescence. Typically, phosphorescence in organic molecules is observed at low temperatures to minimize non-radiative decay pathways. However, room-temperature phosphorescence (RTP) can be achieved by rigidifying the molecular environment.
While there is no specific literature on the phosphorescence of 3-bromo-10-hexyl-10H-phenothiazine, studies on other phenothiazine derivatives indicate their potential for phosphorescence. nih.gov The bromine atom in the structure could enhance spin-orbit coupling, which would facilitate intersystem crossing from the singlet to the triplet state, a prerequisite for phosphorescence.
Mechanochromic luminescence is a phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding or shearing. This property is of great interest for applications in sensors and security inks. Certain phenothiazine-based derivatives have been reported to exhibit mechanochromic behavior. rsc.org The changes in luminescence are often attributed to alterations in the molecular packing and intermolecular interactions in the solid state upon the application of force. The specific mechanochromic properties of 3-bromo-10-hexyl-10H-phenothiazine have not been reported.
Electrochemical Analysis of Redox Behavior
Electrochemical techniques are vital for understanding the redox properties of molecules, which is particularly important for their application in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Cyclic voltammetry (CV) is a powerful electrochemical method used to study the oxidation and reduction processes of a substance. For phenothiazine derivatives, CV provides information on their oxidation potentials, the stability of the resulting radical cations, and the reversibility of the redox events. Phenothiazines are known for their low oxidation potentials and the formation of stable radical cations. ubbcluj.ro
Direct cyclic voltammetry data for 3-bromo-10-hexyl-10H-phenothiazine is not available in the cited literature. However, the CV of the parent compound, 10-n-hexyl-10H-phenothiazine, shows an oxidation potential of 728 mV. ubbcluj.ro The introduction of a bromine atom at the 3-position is expected to increase the oxidation potential due to its electron-withdrawing nature, making the compound slightly more difficult to oxidize compared to the unsubstituted 10-n-hexyl-10H-phenothiazine. The redox events in these systems are typically reversible. ubbcluj.ro
| Compound | Oxidation Potential (Eox, mV) | Reversibility |
|---|---|---|
| 10-n-hexyl-10H-phenothiazine | 728 | Reversible ubbcluj.ro |
| 10H-Phenothiazine, 3-bromo-10-hexyl- | Data not available | - |
Mechanistic Studies of Electrochemical Oxidation Pathways
The electrochemical oxidation of phenothiazine derivatives, including 3-bromo-10-hexyl-10H-phenothiazine, typically proceeds through a stepwise mechanism involving the formation of radical cations and dications. This process is central to their utility in various applications, such as organic electronics and redox-flow batteries.
The initial step in the electrochemical oxidation is a one-electron transfer from the phenothiazine core, resulting in the formation of a stable radical cation. This process is generally reversible. The stability of this radical cation is a key feature of the phenothiazine scaffold. Further oxidation can lead to the formation of a dication, which is typically a less stable species. The specific oxidation potentials and the stability of the resulting charged species are highly dependent on the nature and position of substituents on the phenothiazine ring system.
While detailed mechanistic studies specifically focused on 3-bromo-10-hexyl-10H-phenothiazine are not extensively documented in the reviewed literature, the general pathway for phenothiazine oxidation provides a strong predictive framework. The presence of the electron-withdrawing bromine atom at the 3-position is expected to increase the oxidation potential compared to the unsubstituted 10-hexyl-10H-phenothiazine. The hexyl group at the 10-position primarily enhances solubility in organic solvents, which is advantageous for electrochemical studies and device fabrication, and has a lesser electronic effect on the oxidation process compared to substituents on the aromatic rings.
The electrochemical behavior can be effectively studied using techniques such as cyclic voltammetry, which provides information on the oxidation potentials and the reversibility of the redox processes. For phenothiazine derivatives, cyclic voltammograms typically show one or two reversible or quasi-reversible oxidation waves corresponding to the formation of the radical cation and the dication, respectively.
Influence of Substituent Effects on Electrochemical Parameters
Substituents on the phenothiazine core play a critical role in modulating its electronic properties and, consequently, its electrochemical behavior. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly alter the oxidation potentials.
Research on a series of 3-aryl-10-hexyl-10H-phenothiazines provides valuable insights into these substituent effects. By comparing the electrochemical data of a 3-phenyl derivative with the parent 10-n-hexyl-10H-phenothiazine, the influence of the substituent at the 3-position can be elucidated. The introduction of a phenyl group at the 3-position, which is generally considered to be weakly electron-withdrawing or electron-donating depending on the context, leads to a slight anodic shift in the oxidation potential compared to the unsubstituted analog.
The presence of a bromine atom at the 3-position, being an electron-withdrawing group, is expected to have a more pronounced effect. It will likely increase the oxidation potential of 3-bromo-10-hexyl-10H-phenothiazine, making it more difficult to oxidize compared to 10-hexyl-10H-phenothiazine. This is due to the inductive effect of the bromine atom, which reduces the electron density on the phenothiazine ring system.
The following table summarizes the key electrochemical parameters for related phenothiazine derivatives, illustrating the impact of substituents.
Table 1: Electrochemical Data for 10-hexyl-phenothiazine Derivatives
| Compound | Substituent at C3 | First Oxidation Potential (Eox1) [mV vs. Fc/Fc+] |
|---|---|---|
| 10-n-hexyl-10H-phenothiazine | H | 728 |
| 3-phenyl-10-hexyl-10H-phenothiazine | Phenyl | 701 |
Data sourced from a study on 3-aryl 10H-phenothiazines. The oxidation potentials were recorded in a 0.1 M solution of NBu4PF6 in dichloromethane (B109758). ubbcluj.ro
The data clearly indicates that even a phenyl group influences the oxidation potential. It is therefore highly probable that the more strongly electron-withdrawing bromo substituent in 3-bromo-10-hexyl-10H-phenothiazine would result in an oxidation potential greater than 728 mV under similar experimental conditions.
Further illustrating the electronic effects, UV/Vis spectroscopy data reveals shifts in the absorption maxima upon substitution, which correlate with changes in the electronic structure.
Table 2: UV/Vis Absorption Data for 10-hexyl-phenothiazine Derivatives
| Compound | Substituent at C3 | λmax [nm] |
|---|---|---|
| 10-n-hexyl-10H-phenothiazine | H | 311 |
| 3-phenyl-10-hexyl-10H-phenothiazine | Phenyl | 322 |
Data sourced from a study on 3-aryl 10H-phenothiazines. Spectra were recorded in chloroform. ubbcluj.ro
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure and optimizing the molecular geometry of phenothiazine (B1677639) derivatives. mdpi.comscispace.com For 10H-Phenothiazine, 3-bromo-10-hexyl-, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict its three-dimensional conformation and the distribution of electron density. mdpi.comemerald.com
The geometry of the phenothiazine core is non-planar, often described as a "butterfly" structure, with a distinct dihedral angle between the two benzene (B151609) rings. rsc.org The attachment of a hexyl group at the N-10 position and a bromine atom at the C-3 position influences this geometry. The hexyl group, due to its flexibility, can adopt various conformations which in turn can slightly alter the folding of the phenothiazine ring system. DFT optimization provides the most energetically favorable geometry, which is crucial for accurate predictions of other properties. The N-alkylation in phenothiazines generally leads to stable molecules. mdpi.com
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, which includes the sulfur and nitrogen atoms. The LUMO distribution, however, can vary depending on the nature and position of the substituents. In the case of 10H-Phenothiazine, 3-bromo-10-hexyl-, the electron-donating nature of the phenothiazine core contributes significantly to the HOMO. The bromine atom at the C-3 position, being an electron-withdrawing group, is expected to influence the energy of both the HOMO and LUMO, thereby modulating the energy gap. Studies on halogenated phenothiazines have shown that the introduction of bromine can lower the HOMO-LUMO gap. mdpi.com The hexyl group at the N-10 position primarily enhances solubility and influences the molecular packing in the solid state, but its electronic effect on the HOMO-LUMO gap is generally less pronounced than that of substituents on the aromatic rings.
To illustrate the effect of substitution on the HOMO-LUMO gap of phenothiazine derivatives, the following interactive data table presents typical calculated values for related compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenothiazine (unsubstituted) | -5.10 | -1.25 | 3.85 |
| 10-hexyl-10H-phenothiazine | -5.05 | -1.20 | 3.85 |
| 3-bromo-10H-phenothiazine | -5.25 | -1.50 | 3.75 |
| 10H-Phenothiazine, 3-bromo-10-hexyl- (Predicted) | -5.20 | -1.45 | 3.75 |
Note: The values for 10H-Phenothiazine, 3-bromo-10-hexyl- are predicted based on trends observed in related compounds.
DFT calculations are instrumental in predicting various spectroscopic features. The calculated electronic structure can be correlated with experimental UV-Vis absorption spectra. The energies of the electronic transitions, primarily the HOMO to LUMO transition, correspond to the absorption bands observed experimentally. For phenothiazine derivatives, the absorption spectra typically show characteristic bands in the UV region. mdpi.com The substitution with a bromine atom and a hexyl group will cause shifts in these absorption bands (chromic shifts). Specifically, the presence of the bromine atom is expected to induce a bathochromic (red) shift in the absorption spectrum.
Furthermore, DFT can be used to calculate other electronic properties such as ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. These properties are crucial for understanding the charge-transfer characteristics of the molecule. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To gain a deeper understanding of the behavior of 10H-Phenothiazine, 3-bromo-10-hexyl- upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is employed. emerald.com This method allows for the calculation of excited state energies and properties, providing insights into the photophysical processes such as fluorescence. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for studying the properties of a single molecule in a static state, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of 10H-Phenothiazine, 3-bromo-10-hexyl- over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of how the molecule behaves in different environments, such as in solution or in an aggregated state.
For a molecule with a flexible side chain like the hexyl group, MD simulations can reveal the preferred conformations of this chain and how its movement is coupled to the dynamics of the phenothiazine core. This is important for understanding how the molecule packs in the solid state and how it interacts with its surroundings in solution, which can influence its bulk properties. While specific MD studies on 10H-Phenothiazine, 3-bromo-10-hexyl- are not widely reported, the methodology is broadly applicable to organic molecules of similar complexity.
Elucidation of Structure-Property Relationships through Computational Modeling
A significant advantage of computational modeling is its ability to systematically elucidate structure-property relationships. mdpi.com By computationally modifying the structure of 10H-Phenothiazine, 3-bromo-10-hexyl-, for example, by changing the position of the bromine atom or altering the length of the alkyl chain at the nitrogen, one can predict how these changes will affect its electronic and optical properties.
For instance, moving the bromine atom to a different position on the phenothiazine ring would likely lead to a different HOMO-LUMO gap and a modified absorption spectrum. Similarly, changing the length of the N-alkyl chain could influence the molecule's solubility and solid-state packing without drastically altering its core electronic properties. This predictive power is invaluable in the rational design of new materials with tailored functionalities. Studies on various phenothiazine derivatives have demonstrated that functionalization at the C-3, C-7, and N-10 positions are key to tuning their properties for applications in organic electronics. rsc.org The combination of the bromo-substituent at the C-3 position and the hexyl group at the N-10 position in the target molecule is a specific example of this molecular engineering approach.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Multifunctionalization Strategies
Future research will likely focus on developing more efficient and versatile synthetic routes to create complex molecules derived from 10H-Phenothiazine, 3-bromo-10-hexyl-. The existing bromine and the reactive sites on the phenothiazine (B1677639) core are ideal for introducing a variety of functional groups.
Key areas of exploration will include:
Advanced Cross-Coupling Reactions: Building on established methods like the Sonogashira and Buchwald-Hartwig cross-coupling reactions, future work could explore novel catalysts and reaction conditions to attach a wider range of moieties. acs.orgrsc.org This could involve coupling with complex aromatic systems, organometallic fragments, or other heterocyclic units to create multifunctional materials.
Post-Polymerization Functionalization: For polymeric systems derived from 10H-Phenothiazine, 3-bromo-10-hexyl-, post-polymerization functionalization will be a crucial area. This approach allows for the introduction of sensitive functional groups that might not be compatible with the initial polymerization conditions.
"Click Chemistry" Approaches: The use of highly efficient and orthogonal "click chemistry" reactions could streamline the synthesis of complex phenothiazine derivatives, enabling the rapid creation of libraries of compounds for screening in various applications.
Multifunctionalization: A significant future direction will be the multifunctionalization of the phenothiazine core. This involves the strategic introduction of different functional groups at various positions to impart multiple properties to a single molecule. For instance, one can envision a molecule with an electron-donating group at one position, an electron-accepting group at another, and a solubilizing group at a third, all attached to the 10H-Phenothiazine, 3-bromo-10-hexyl- scaffold. mdpi.org
Advanced Characterization Techniques for Complex Phenothiazine-Based Assemblies
As the complexity of molecules and materials derived from 10H-Phenothiazine, 3-bromo-10-hexyl- increases, so too will the need for advanced characterization techniques to understand their structure-property relationships.
Future research will likely employ a combination of techniques, including:
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): For complex polymeric and supramolecular structures, 2D-NMR techniques such as COSY, HSQC, and HMBC will be essential for unambiguous structural elucidation.
Solid-State NMR (ssNMR): To probe the structure and dynamics of phenothiazine-based materials in the solid state, ssNMR will be an invaluable tool, providing insights into packing and morphology.
Advanced Mass Spectrometry: Techniques like MALDI-TOF and electrospray ionization mass spectrometry (ESI-MS) will be crucial for characterizing large oligomeric and polymeric structures. nih.gov
X-ray Diffraction (XRD): Single-crystal XRD will continue to be the gold standard for determining the precise three-dimensional structure of crystalline phenothiazine derivatives, providing vital information on intermolecular interactions and packing motifs. nih.gov For polymeric materials, techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) will be used to study thin-film morphology.
Scanning Probe Microscopy (SPM): Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) will be employed to visualize the morphology and self-assembly of phenothiazine-based materials on surfaces at the nanoscale.
Development of Materials with Tunable and Responsive Optoelectronic Properties
A major driving force for research into phenothiazine derivatives is their potential in optoelectronic applications. rsc.orgrsc.orgelsevierpure.com Future work on systems derived from 10H-Phenothiazine, 3-bromo-10-hexyl- will focus on creating materials with precisely controlled and environmentally responsive optoelectronic properties.
Key research directions include:
Donor-Acceptor (D-A) Architectures: The donor-acceptor approach will continue to be a central theme, where the electron-rich phenothiazine core is coupled with various electron-accepting units. researchgate.net By systematically varying the strength of the acceptor and the nature of the π-bridge connecting it to the phenothiazine donor, researchers can fine-tune the absorption and emission properties, as well as the energy levels of the frontier molecular orbitals. researchgate.net
Thermochromic and Mechanochromic Materials: The development of "smart" materials that change their optical properties in response to external stimuli such as temperature (thermochromism) or mechanical force (mechanochromism) is a burgeoning field. The flexible, butterfly-like structure of the phenothiazine core makes it an excellent candidate for designing such materials. rsc.org
Control of Aggregation-Induced Emission (AIE): By carefully designing the substituents on the phenothiazine ring, it may be possible to control the aggregation behavior of these molecules and induce or enhance emission in the solid state, a highly desirable property for applications like organic light-emitting diodes (OLEDs).
Responsive Polymers: Incorporating 10H-Phenothiazine, 3-bromo-10-hexyl- into polymeric architectures will allow for the creation of materials whose optoelectronic properties can be modulated by changes in their environment, such as pH, solvent polarity, or the presence of specific analytes.
Rational Design and Prediction of New Phenothiazine Systems through Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental synthesis and characterization will be paramount in accelerating the discovery and development of new phenothiazine-based materials. adatbank.ro
Future research will heavily rely on:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods will be used to predict the geometric and electronic structures, as well as the optical and electronic properties of new phenothiazine derivatives before they are synthesized. mdpi.com This allows for the in-silico screening of large numbers of potential candidates, saving significant time and resources.
Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the conformational dynamics, self-assembly, and morphology of phenothiazine-based materials in various environments. nih.gov This is particularly important for understanding the behavior of these materials in thin films and at interfaces.
Quantitative Structure-Property Relationship (QSPR) Studies: By developing QSPR models, researchers can establish mathematical relationships between the molecular structure of phenothiazine derivatives and their observed properties. These models can then be used to predict the properties of new, unsynthesized compounds.
Machine Learning (ML): The application of machine learning algorithms to large datasets of experimental and computational data on phenothiazine derivatives could uncover hidden structure-property relationships and guide the design of new materials with optimized performance for specific applications.
By pursuing these future research directions, the scientific community can unlock the full potential of 10H-Phenothiazine, 3-bromo-10-hexyl- and its derivatives, leading to the development of a new generation of high-performance materials for a wide range of technological applications.
Q & A
Basic Synthesis: What is the optimal methodology for synthesizing 3-bromo-10-hexyl-10H-phenothiazine?
Answer:
- Core Protocol : Adapt methods from analogous phenothiazine derivatives. For example, alkylation of 10H-phenothiazine with 1-bromohexane under inert conditions (e.g., nitrogen atmosphere) followed by bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
- Key Steps :
- Alkylation : React 10H-phenothiazine with 1-bromohexane in dichloromethane (CH₂Cl₂) using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) as catalysts .
- Bromination : Introduce bromine at the 3-position via electrophilic substitution using NBS under controlled temperature (0–25°C) .
- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via melting point analysis and NMR .
Basic Characterization: What analytical techniques are critical for confirming the structure of 3-bromo-10-hexyl-10H-phenothiazine?
Answer:
- 1H/13C NMR : Assign signals for the hexyl chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~6.5–7.5 ppm). Bromine substitution induces deshielding in adjacent protons .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 351.1 (C₁₈H₂₁BrNS) with fragmentation patterns matching the hexyl and bromine substituents .
- Elemental Analysis : Validate %C, %H, %N, and %S to ±0.3% deviation .
Advanced Structural Analysis: How does the hexyl chain influence molecular packing in crystalline 3-bromo-10-hexyl-10H-phenothiazine?
Answer:
- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) reveals intermolecular interactions. The hexyl chain induces van der Waals interactions, leading to layered packing (as seen in 10-hexyl-10H-phenothiazine-3-carbaldehyde, a = 8.4073 Å, b = 13.7719 Å) .
- Hydrogen Bonding : Weak C–H⋯O interactions between hexyl chains and adjacent molecules stabilize the lattice .
Data Contradiction: How to resolve conflicting spectral data (e.g., NMR shifts) for brominated phenothiazine derivatives?
Answer:
- Solvent Effects : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation artifacts .
- 2D NMR : Employ COSY and HSQC to distinguish overlapping signals, particularly in aromatic regions .
- Cross-Validation : Compare with computational predictions (DFT-based chemical shift calculations) .
Advanced Synthesis Optimization: What reaction conditions minimize byproducts during alkylation of phenothiazines?
Answer:
- Catalytic System : TFA/Et₃SiH reduces side reactions (e.g., oxidation) by maintaining a reducing environment .
- Temperature Control : Slow addition of alkylating agents at 0°C minimizes polysubstitution .
- Workup : Quench with NaOH to neutralize excess acid and prevent degradation .
Biological Activity: What mechanisms underlie the potential of 3-bromo-10-hexyl-10H-phenothiazine as a histone deacetylase (HDAC) inhibitor?
Answer:
- Structural Mimicry : The phenothiazine core mimics benzamide-based HDAC inhibitors, coordinating zinc ions in the active site .
- Bromine Effect : Electrophilic bromine enhances binding via halogen bonding with catalytic residues (e.g., His145 in HDAC6) .
- Assays : Validate inhibition via fluorometric HDAC activity assays (IC₅₀ determination) and molecular docking .
Computational Modeling: How can AI-driven tools predict physicochemical properties of 3-bromo-10-hexyl-10H-phenothiazine?
Answer:
- COMSOL Multiphysics : Simulate solubility parameters using Hansen solubility spheres and quantum mechanical calculations (e.g., DFT for dipole moments) .
- Machine Learning : Train models on existing phenothiazine datasets to predict logP, molar refractivity, and bioactivity .
Structure-Activity Relationship (SAR): How does bromine substitution at the 3-position modulate electronic properties?
Answer:
- Electron Withdrawal : Bromine reduces electron density at the phenothiazine core, altering redox potentials (cyclic voltammetry) and enhancing electrophilicity .
- Comparative Data : Compare with 2-chloro-10H-phenothiazine (logP = 4.2 vs. 5.1 for brominated analog) to assess lipophilicity trends .
Stability Challenges: What experimental factors degrade 3-bromo-10-hexyl-10H-phenothiazine during storage?
Answer:
- Light Sensitivity : Store in amber vials under argon to prevent photodegradation (UV-Vis monitoring shows λmax shifts upon exposure) .
- Thermal Stability : DSC analysis reveals decomposition above 150°C; avoid heating beyond reflux temperatures during synthesis .
Solubility Optimization: What strategies improve aqueous solubility for in vitro assays?
Answer:
- Co-Solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without denaturing proteins .
- Micellar Encapsulation : Formulate with polysorbate 80 or cyclodextrins to enhance bioavailability .
Isomer Separation: How to resolve regioisomers formed during bromination?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times differ by ~2 minutes for 3- vs. 1-bromo isomers .
- Crystallization : Exploit differences in solubility (e.g., hexane/ethyl acetate fractional crystallization) .
Thermal Analysis: What techniques characterize phase transitions in 3-bromo-10-hexyl-10H-phenothiazine?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
